molecular formula C7H7ClN2 B3030432 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine CAS No. 905273-90-7

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine

Cat. No.: B3030432
CAS No.: 905273-90-7
M. Wt: 154.60
InChI Key: ZYALTSUCGPAPGG-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine is a heterocyclic compound with the molecular formula C7H7ClN2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . Additionally, this compound can bind to specific proteins, altering their conformation and activity, thereby influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules involved in inflammatory responses, thereby affecting the expression of genes related to inflammation . Furthermore, this compound influences cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as RIPK1, which prevents necroptosis and reduces inflammation . Additionally, this compound can bind to DNA and RNA, affecting gene expression by altering transcription and translation processes. The binding interactions with biomolecules are facilitated by the chlorine atom, which enhances the compound’s affinity for specific targets.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of necroptosis and prolonged anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as reducing inflammation and preventing cell death . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can inhibit enzymes involved in the metabolism of lipids and carbohydrates, leading to changes in metabolite levels and metabolic flux . Additionally, it may affect the synthesis and degradation of key biomolecules, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound is influenced by its chemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and reach intracellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is known to accumulate in specific organelles, such as the nucleus and mitochondria, where it can interact with DNA, RNA, and mitochondrial proteins . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine has several applications in scientific research:

Comparison with Similar Compounds

  • 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
  • 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
  • 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Comparison: 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine is unique due to its specific structural configuration, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-7-1-5-2-9-3-6(5)4-10-7/h1,4,9H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYALTSUCGPAPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NC=C2CN1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693615
Record name 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905273-90-7
Record name 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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